molecular formula C11H8FNO4 B2917527 5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid CAS No. 932917-26-5

5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid

Cat. No.: B2917527
CAS No.: 932917-26-5
M. Wt: 237.186
InChI Key: CDPLOXPSTMVOIU-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C11H8FNO4 It is characterized by the presence of an isoxazole ring, a fluorophenyl group, and a carboxylic acid functional group

Scientific Research Applications

5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Safety and Hazards

In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with suitable reagents under moderate conditions to form the isoxazole ring . Another approach involves the use of propargylamines, which are oxidized to oximes followed by intramolecular cyclization mediated by copper chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing the reaction time significantly .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and fluorophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenoxy)methyl]isoxazole-3-carboxylic acid
  • 5-[(4-Bromophenoxy)methyl]isoxazole-3-carboxylic acid
  • 5-[(4-Methylphenoxy)methyl]isoxazole-3-carboxylic acid

Uniqueness

5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c12-7-1-3-8(4-2-7)16-6-9-5-10(11(14)15)13-17-9/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPLOXPSTMVOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=NO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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